2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid
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Overview
Description
2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a brominated biphenyl structure linked to an acetic acid moiety through an ether linkage. It is primarily used in research settings and has various applications in the fields of chemistry and biology.
Mechanism of Action
Mode of Action
Brominated biphenyl compounds are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Brominated biphenyl compounds are known to be involved in various biochemical processes, including oxidative stress and disruption of hormone regulation
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized primarily in the liver .
Result of Action
Brominated biphenyl compounds are known to cause oxidative stress and disrupt hormone regulation, which can lead to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid typically involves the following steps:
Bromination: The starting material, 1,1’-biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The brominated biphenyl structure can be reduced to form non-brominated biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of non-brominated biphenyl derivatives.
Scientific Research Applications
2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo[1,1’-biphenyl]-4-ol: Similar structure but lacks the acetic acid moiety.
4-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid: Similar structure but with a different substitution pattern on the biphenyl ring.
Uniqueness
2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of both a brominated biphenyl structure and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOSCKBZZRRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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